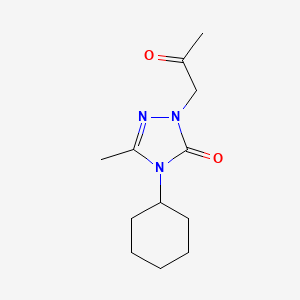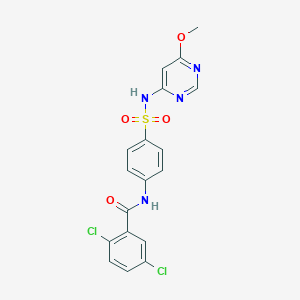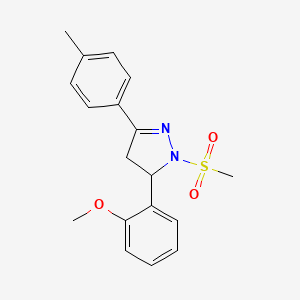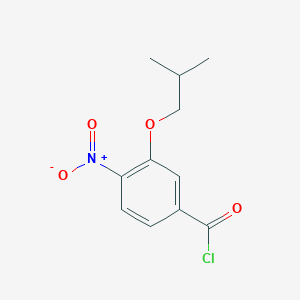
4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.
Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or similar reagents.
Addition of the Oxopropyl Group: The oxopropyl group can be added through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the oxopropyl group to an alcohol or even further to a hydrocarbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Products include alcohols, ketones, and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Substitution: Products vary depending on the substituents introduced, potentially leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Triazole derivatives are known for their pharmacological properties, and this compound could contribute to the development of new medications.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclohexyl and oxopropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazole
- 4-cyclohexyl-3-methyl-1-(2-hydroxypropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific arrangement of its functional groups
Properties
IUPAC Name |
4-cyclohexyl-5-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(16)8-14-12(17)15(10(2)13-14)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFMXRLTKCBKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2CCCCC2)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dispiro[2.0.34.13]octan-6-amine;hydrochloride](/img/structure/B2771692.png)
![2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2771695.png)
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid](/img/structure/B2771697.png)



![6-(2-hydroxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2771702.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2771705.png)
![L-Proline, 1-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxo-8-nonen-1-yl]-4-hydroxy-, (4R)-](/img/structure/B2771707.png)
![7-[4-(adamantane-1-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2771709.png)
![N-[(2-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2771710.png)
![3-[(3,4-dimethylphenyl)methyl]-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2771713.png)
![4-acetyl-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771715.png)
